molecular formula C39H58O4 B1149496 Lupeol caffeate CAS No. 103917-26-6

Lupeol caffeate

Cat. No.: B1149496
CAS No.: 103917-26-6
M. Wt: 591
Attention: For research use only. Not for human or veterinary use.
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Description

Lupeol caffeate is a naturally occurring pentacyclic triterpenoid ester derived from lupeol and caffeic acid. Lupeol is found in various plants, including mango, Acacia visco, and Abronia villosa, while caffeic acid is a common phenolic compound in many plants. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lupeol caffeate typically involves the esterification of lupeol with caffeic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. A common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve the extraction of lupeol from plant sources followed by chemical synthesis. The extraction process can include methods like sonication-assisted extraction, which has been shown to yield high amounts of lupeol . The extracted lupeol is then subjected to esterification with caffeic acid under optimized conditions to produce this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lupeol caffeate involves multiple molecular targets and pathways:

Comparison with Similar Compounds

    Lupeol: A pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties.

    Lupeol acetate: An ester derivative of lupeol with enhanced bioavailability and pharmacological activities.

    Betulin: Another pentacyclic triterpenoid with comparable biological activities.

Uniqueness of Lupeol Caffeate: this compound stands out due to its combined properties of lupeol and caffeic acid. The esterification enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the presence of the caffeic acid moiety imparts additional antioxidant properties, making this compound a potent compound for therapeutic applications .

Properties

IUPAC Name

[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32?,34+,36+,37-,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKLINODNHPPMX-ICEDIGPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lupeol caffeate
Reactant of Route 2
Lupeol caffeate
Reactant of Route 3
Lupeol caffeate
Reactant of Route 4
Lupeol caffeate
Reactant of Route 5
Lupeol caffeate
Reactant of Route 6
Lupeol caffeate

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